3-(1-(4-Bromophenyl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-Bromophenyl)ethyl)aniline: is an organic compound with the molecular formula C14H14BrN. It is a derivative of aniline, where the aniline ring is substituted with a 1-(4-bromophenyl)ethyl group. This compound is known for its applications in various fields, including materials science, analytical chemistry, and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(4-Bromophenyl)ethyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction and nitration process . The steps are as follows:
Friedel-Crafts Acylation: The reaction of bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-bromoacetophenone.
Reduction: The reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol using a reducing agent such as lithium aluminum hydride.
Nitration: The nitration of 1-(4-bromophenyl)ethanol to form this compound using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch processes that utilize the same synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(1-(4-Bromophenyl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(4-Bromophenyl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(1-(4-Bromophenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromoaniline: A simpler derivative with a bromine atom directly attached to the aniline ring.
4-Bromoamphetamine: A psychoactive compound with a similar bromophenyl group but different overall structure and activity.
Uniqueness: 3-(1-(4-Bromophenyl)ethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group with an aniline moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-(4-bromophenyl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCQFYODQWLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.